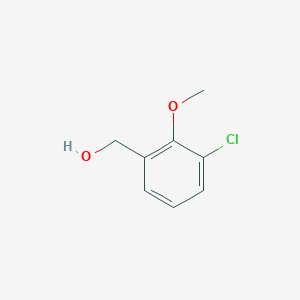

3-Chloro-2-methoxybenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-2-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDQOWLTKVOZSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Chloro 2 Methoxybenzyl Alcohol

Oxidation Reactions of the Benzyl (B1604629) Alcohol Functionality

The oxidation of the primary alcohol group in 3-Chloro-2-methoxybenzyl alcohol is a key transformation, yielding the corresponding aldehyde or carboxylic acid depending on the reaction conditions and the oxidizing agent employed. libretexts.org This process involves the carbon atom of the hydroxymethyl group losing a hydrogen and gaining a bond to oxygen. libretexts.org

Aerobic Oxidation Catalyzed by Heterogeneous Systems

The selective oxidation of benzyl alcohols to aldehydes using molecular oxygen (aerobic oxidation) is a cornerstone of green chemistry, and various heterogeneous catalysts have been developed to facilitate this transformation efficiently. rsc.org These systems offer advantages such as ease of catalyst separation and recycling.

Catalysts for this purpose include:

Supported Noble Metals: Palladium (Pd) and Ruthenium (Ru) supported on materials like activated carbon, ceria (CeO₂), or carbon nitride have shown high activity. rsc.orgrsc.org For instance, Pd catalysts supported on carbon nitride-ceria composites can effectively catalyze the solvent-free aerobic oxidation of benzyl alcohol, with the support material enhancing the activity by anchoring the metal and providing active lattice oxygen. rsc.org

Single-Atom Catalysts: Cobalt single atoms supported on nitrogen-doped carbon (Co₁/NC) have demonstrated exceptional performance in the selective oxidation of benzyl alcohol to benzaldehyde (B42025), achieving high conversion and nearly perfect selectivity. rsc.org The unique electronic properties of the single-atom sites are credited with accelerating the desorption of the aldehyde product, preventing over-oxidation. rsc.org

TEMPO-Based Catalysts: Porous poly(ionic liquid)s functionalized with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) act as effective heterogeneous organocatalysts for the metal-free aerobic oxidation of benzyl alcohols under ambient conditions. researchgate.net

While these systems are generally applicable to a broad range of substituted benzyl alcohols, the specific electronic and steric effects of the chloro and methoxy (B1213986) substituents on the this compound molecule would influence the precise reaction rates and conditions required for optimal conversion.

Enzymatic Oxidation by Aryl-Alcohol Oxidases (AAOs) and Related Flavooxidases

Aryl-alcohol oxidases (AAOs) are a family of flavin-dependent enzymes, belonging to the glucose-methanol-choline (GMC) oxidoreductase superfamily, that catalyze the oxidation of a wide range of primary aromatic and some aliphatic polyunsaturated alcohols into their corresponding aldehydes. unizar.esenzox2.eu This reaction uses molecular oxygen as an electron acceptor, producing hydrogen peroxide (H₂O₂) as a byproduct. unizar.esenzox2.eu

While specific studies on the this compound isomer are limited, extensive research on the closely related isomer, 3-chloro-4-methoxybenzyl alcohol (also known as 3-chloro-p-anisyl alcohol), provides significant insight into the expected enzymatic behavior. This compound is a known substrate for AAOs from various white-rot fungi. nih.govnih.gov

Kinetic Versatility and Substrate Specificity in Enzymatic Systems

Different AAOs exhibit distinct substrate specificities and kinetic profiles. The AAO from Bjerkandera adusta (BaAAO) shows a particular preference for chlorinated anisyl alcohols. unizar.es Studies comparing BaAAO with the AAOs from Pleurotus eryngii (PeAAO) and Pleurotus ostreatus (PoAAO) reveal that BaAAO has the highest catalytic efficiency (kcat/Km) for 3-chloro-4-methoxybenzyl alcohol. nih.gov In contrast, PeAAO and PoAAO are more efficient in oxidizing p-methoxybenzyl alcohol. nih.gov

The presence of the chlorine substituent on the aromatic ring has been shown to increase the binding affinity for the enzyme. nih.gov For BaAAO, the higher efficiency with 3-chloro-4-methoxybenzyl alcohol is attributed to a higher affinity for this substrate compared to its non-chlorinated counterpart. nih.gov

Table 1: Steady-State Kinetic Parameters of AAOs for Methoxybenzyl Alcohol Derivatives Data presented for the analogous compound 3-chloro-4-methoxybenzyl alcohol.

| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹mM⁻¹) | Source |

|---|---|---|---|---|---|

| BaAAO | 3-chloro-4-methoxybenzyl alcohol | 165 ± 5 | 100 ± 10 | 1650 | nih.gov |

| PeAAO | 3-chloro-4-methoxybenzyl alcohol | 300 ± 10 | 1000 ± 100 | 300 | nih.gov |

| PoAAO | 3-chloro-4-methoxybenzyl alcohol | 240 ± 10 | 460 ± 40 | 520 | nih.gov |

Influence of Electron Acceptors (Oxygen vs. Quinones) in Enzymatic Catalysis

AAOs exhibit a notable duality, functioning as both oxidases (using O₂) and dehydrogenases (using alternative electron acceptors like quinones). nih.govnih.gov This dual activity may allow the fungi that produce these enzymes to adapt to environments with varying oxygen availability. nih.gov

When comparing oxygen (O₂) and p-benzoquinone (BQ) as electron acceptors for the oxidation of 3-chloro-4-methoxybenzyl alcohol, significant differences emerge. nih.gov

Efficiency: Both BaAAO and PeAAO are mechanistically more efficient as dehydrogenases (with BQ) than as oxidases (with O₂). nih.gov

Turnover Rates: For the oxidation of 3-chloro-4-methoxybenzyl alcohol with O₂, BaAAO shows a turnover rate (kcat) that is two-fold higher than that of PeAAO. nih.gov However, their turnover rates are similar when BQ is the electron acceptor. nih.gov

Rate-Limiting Step: The mechanism of action differs between the enzymes. For BaAAO, the oxidase activity is limited by the reoxidation of the enzyme's flavin cofactor. nih.gov In contrast, for PeAAO, the slower, rate-determining step occurs during the initial reduction of the enzyme by the alcohol substrate. nih.gov When acting as dehydrogenases, the activity in both enzymes is limited by the release of the hydroquinone (B1673460) product from the active site. nih.gov

Selective Oxidation to Corresponding Aldehydes

Achieving selective oxidation to the aldehyde, 3-chloro-2-methoxybenzaldehyde, without over-oxidation to the carboxylic acid, is a common objective.

Enzymatic Methods: As described previously, Aryl-Alcohol Oxidases (AAOs) are highly specific for the oxidation of primary alcohols to their corresponding aldehydes. unizar.esenzox2.eu This is a key step in biocatalytic cascades, for example, where an AAO is fused to another enzyme (like a peroxygenase) to supply H₂O₂ in situ for subsequent reactions. acs.org

Chemical Methods: A variety of chemical reagents and catalyst systems have been optimized for the high-yield synthesis of aldehydes from primary benzyl alcohols.

Chromium-Based Reagents: Pyridinium chlorochromate (PCC) is a classic reagent that oxidizes primary alcohols to aldehydes and stops at that stage, unlike stronger agents like chromic acid. libretexts.org Dess-Martin periodinane (DMP) is a more modern alternative that works under milder, non-acidic conditions. libretexts.org

Catalytic Systems: Homogeneous and heterogeneous catalysts are widely used for selective aerobic oxidations. Systems like iron(III) complexes with hydrogen peroxide can yield aldehydes, though selectivity can be sensitive to conditions. unimi.it More robust selectivity is often seen with heterogeneous catalysts, such as Ru/C or Mo/C in multiphase systems, which can convert benzyl alcohols to aldehydes with up to 99% selectivity. nih.gov N-Chlorosuccinimide mediated by oxoammonium salts (like TEMPO) also provides very high chemoselectivity for the oxidation of primary alcohols. nih.gov

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification, which are fundamental reactions in organic synthesis for creating C-O-C and C-O-C=O linkages, respectively.

Etherification: This reaction involves the formation of an ether by coupling the alcohol with another alcohol or an alkyl halide.

Symmetrical Etherification: Self-condensation of a benzyl alcohol to form a symmetrical dibenzyl ether can be catalyzed by iron(III) chloride (FeCl₃·6H₂O) in a green solvent like propylene (B89431) carbonate. acs.org

Asymmetrical Etherification: The synthesis of unsymmetrical ethers can be achieved through reductive etherification, which couples an alcohol with an aldehyde or ketone in the presence of a reducing agent like a silane (B1218182) and a catalyst such as bismuth trichloride (B1173362) (BiCl₃). nih.gov Cross-etherification between a secondary benzyl alcohol and a primary aliphatic alcohol can be mediated by alkoxyhydrosilanes. researchgate.net The etherification of glycerol (B35011) with benzyl alcohol has also been studied using various catalysts. researchgate.net

Esterification: This involves the reaction of the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester.

Dehydrative Coupling: Direct esterification with a carboxylic acid can be promoted by acid catalysts that facilitate the removal of water. organic-chemistry.org Modern methods use catalysts like 2,2'-biphenol-derived phosphoric acids. organic-chemistry.org

Aerobic Oxidative Esterification: A highly efficient, one-pot method involves the aerobic oxidation of a primary alcohol directly to a methyl ester using a heterogeneous catalyst system. A combination of Pd on charcoal with bismuth(III) nitrate (B79036) and tellurium metal has been shown to be effective for a wide range of primary alcohols, including substituted benzyl alcohols. organic-chemistry.org

Homo- and Cross-Etherification Reactions

The conversion of alcohols to ethers is a fundamental transformation in organic synthesis. For benzyl alcohols such as this compound, both symmetrical (homo-etherification) and unsymmetrical (cross-etherification) ethers can be formed, typically under catalytic conditions that promote dehydration.

Research Findings:

Recent advancements have established iron salts as effective, eco-friendly catalysts for the etherification of benzyl alcohols. nih.govacs.orgbeilstein-journals.org Symmetrical etherification can be achieved using catalysts like iron(III) chloride hexahydrate (FeCl₃·6H₂O) in a green, recyclable solvent such as propylene carbonate (PC). acs.orgbeilstein-journals.org This method is effective for a range of substituted benzyl alcohols, accommodating both electron-donating and electron-withdrawing groups on the aromatic ring. acs.org For this compound, the presence of an electron-withdrawing chloro group and a moderately electron-donating methoxy group influences its reactivity. The reaction proceeds via a dehydration mechanism, yielding the corresponding symmetrical ether, bis(3-chloro-2-methoxybenzyl) ether, with water as the sole byproduct. beilstein-journals.org

Cross-etherification, the reaction between two different alcohols, can be selectively achieved using an iron(II) chloride (FeCl₂·4H₂O) catalyst in the presence of a suitable ligand, such as a pyridine (B92270) bis-thiazoline ligand. acs.orgnih.gov This system demonstrates high selectivity, favoring the formation of unsymmetrical ethers. acs.orgnih.gov When reacting this compound with a different primary or secondary alcohol, the Fe(II)-ligand complex facilitates the selective coupling to produce a mixed ether. acs.org

Table 1: Representative Conditions for Iron-Catalyzed Etherification

| Reaction Type | Catalyst | Ligand (for cross-etherification) | Solvent | Temperature (°C) | Representative Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Homo-etherification | FeCl₃·6H₂O (5 mol%) | N/A | Propylene Carbonate | 100-120 | 55-85 | acs.org |

| Cross-etherification | FeCl₂·4H₂O (10 mol%) | Pyridine bis-thiazoline (12 mol%) | Propylene Carbonate | 100 | 50-80 | acs.orgnih.gov |

Esterification with Carboxylic Acids

Esterification is a classic reaction involving the condensation of an alcohol and a carboxylic acid to form an ester. The hydroxyl group of this compound can readily undergo this transformation.

Research Findings:

The most common method for this conversion is the Fischer esterification, which involves heating the alcohol and a carboxylic acid with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). acs.orgmasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol or acid in excess or removing the water byproduct can drive the reaction to completion. masterorganicchemistry.comgoogle.com For instance, reacting this compound with acetic acid under these conditions would yield 3-chloro-2-methoxybenzyl acetate (B1210297). google.com

Alternative methods that proceed under milder conditions are often preferred for complex molecules. One such approach involves the use of 2-benzyloxy-1-methylpyridinium triflate as a benzylating agent for carboxylic acids. organic-chemistry.orgnih.gov This reagent effectively converts carboxylic acids to their corresponding benzyl esters in the presence of a base like triethylamine, without affecting other sensitive functional groups. organic-chemistry.orgnih.gov While this method is typically used to esterify acids, analogous reagents could activate the alcohol for ester formation. More direct coupling methods using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP) are also widely employed to facilitate ester formation from alcohols and carboxylic acids under mild conditions.

Table 2: Illustrative Esterification Methods

| Method | Reagents | Catalyst | Solvent | Conditions | Representative Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid) | H₂SO₄ (catalytic) | Excess Acid or Benzene (B151609) | Reflux | 60-95 | masterorganicchemistry.comgoogle.com |

| DCC/DMAP Coupling | Carboxylic Acid, DCC | DMAP (catalytic) | Dichloromethane | Room Temp | 80-95 | masterorganicchemistry.com |

Hydroxyl Group Protection and Deprotection Strategies

In multi-step syntheses, the hydroxyl group of an alcohol often needs to be temporarily protected to prevent unwanted side reactions. The benzyl group is a common and robust protecting group for alcohols.

Benzylation via Benzyl Transfer Reagents

Benzylation involves the conversion of the hydroxyl group into a benzyl ether. This can be accomplished using various benzylating agents.

Research Findings:

A modern and effective method for the benzylation of alcohols utilizes 2-benzyloxy-1-methylpyridinium triflate as a benzyl transfer reagent. beilstein-journals.orgnih.gov This crystalline, stable salt reacts with alcohols under neutral conditions upon heating, avoiding the need for strong acids or bases that can be incompatible with sensitive substrates. beilstein-journals.orgnih.gov The reaction of this compound with a benzylating reagent like 2-benzyloxy-1-methylpyridinium triflate, typically in the presence of a mild base like magnesium oxide, would furnish the corresponding benzyl ether, 1-(benzyloxymethyl)-3-chloro-2-methoxybenzene. beilstein-journals.orgorgsyn.org An alternative protocol involves the in situ formation of the active reagent by treating a mixture of the alcohol, 2-benzyloxypyridine, and magnesium oxide with methyl triflate. nih.gov

Deprotection, or the removal of the benzyl group to regenerate the alcohol, is commonly achieved through catalytic hydrogenolysis. organic-chemistry.orgjk-sci.com This involves reacting the benzyl ether with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. jk-sci.com Other methods for debenzylation that may be useful for substrates with functional groups sensitive to hydrogenation include treatment with chlorosulfonyl isocyanate and sodium hydroxide (B78521) (CSI-NaOH). lookchem.comresearchgate.net

Table 3: Benzylation and Deprotection of a Hydroxyl Group

| Transformation | Reagent(s) | Solvent | Conditions | Representative Yield (%) | Ref. |

|---|---|---|---|---|---|

| Benzylation (Protection) | 2-Benzyloxy-1-methylpyridinium triflate, MgO | Toluene (B28343) or Trifluorotoluene | 85-90 °C, 24 h | 85-98 | beilstein-journals.orgnih.gov |

| Debenzylation (Deprotection) | H₂, 10% Pd/C | Ethanol or THF | Room Temp, 1 atm | >95 | organic-chemistry.orgjk-sci.com |

Derivatization Strategies and Applications As Synthetic Intermediates

Precursors to Amines and Other Nitrogen-Containing Compounds

The conversion of benzyl (B1604629) alcohols to benzylamines is a fundamental transformation in the synthesis of nitrogen-containing compounds. 3-Chloro-2-methoxybenzyl alcohol can be efficiently converted to its corresponding amine, 3-chloro-2-methoxybenzylamine, through a multi-step process. A common strategy involves the initial conversion of the alcohol to a more reactive benzyl halide, followed by nucleophilic substitution with an amine source.

One established method involves reacting the alcohol with a chlorinating agent, such as phosphorus oxychloride or thionyl chloride, to produce 3-chloro-2-methoxybenzyl chloride. google.com This intermediate can then undergo reaction with urotropine (hexamethylenetetramine) to form a quaternary ammonium salt. Subsequent hydrolysis of this salt, typically under acidic conditions, yields the desired primary amine. google.com This sequence is known as the Delepine reaction.

Alternatively, catalytic methods offer a more direct route. Ruthenium-based pincer complexes have been developed that catalyze the direct reaction of primary alcohols with ammonia to produce primary amines, releasing water as the only byproduct. google.com This process, known as borrowing hydrogen or hydrogen autotransfer, is highly atom-economical and aligns with the principles of green chemistry. While demonstrated for a range of benzyl alcohols, this method is applicable to this compound for its conversion to the corresponding primary amine. google.com

Table 1: Synthetic Routes from this compound to 3-Chloro-2-methoxybenzylamine

| Step | Reagents and Conditions | Intermediate/Product | Description |

|---|---|---|---|

| Route 1: Halogenation and Amination | |||

| 1 | Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂), in a solvent like tetrahydrofuran. | 3-Chloro-2-methoxybenzyl chloride | The hydroxyl group is converted into a good leaving group (chloride). google.com |

| 2 | Hexamethylenetetramine (Urotropine), followed by acidic hydrolysis (e.g., HCl). | 3-Chloro-2-methoxybenzylamine | Formation of a quaternary salt followed by hydrolysis to release the primary amine. google.com |

| Route 2: Direct Catalytic Amination |

Building Blocks for Complex Molecular Architectures

The specific substitution pattern of this compound—containing chloro, methoxy (B1213986), and hydroxymethyl groups on a benzene (B151609) ring—makes it a valuable starting material for constructing complex and highly functionalized molecules.

Substituted benzyl motifs are prevalent in a wide array of biologically active compounds. The chloro and methoxy groups on the aromatic ring of this compound can influence the molecule's steric and electronic properties, which are crucial for molecular recognition and binding to biological targets. The alcohol functionality provides a reactive handle for elongation and incorporation into larger scaffolds.

While specific, publicly disclosed final products directly originating from this compound are not abundant in the literature, its derivatives are key intermediates. For instance, the corresponding amine, 3-chloro-2-methoxybenzylamine, can be used in the synthesis of amides, sulfonamides, and heterocyclic systems that form the core of many pharmaceutical and agrochemical agents. The benzyl chloride derivative is a potent electrophile for attaching the 3-chloro-2-methoxybenzyl moiety to various nucleophiles, including phenols, thiols, and amines, to build complex ethers, thioethers, and secondary or tertiary amines. sumitomo-chem.co.jpcrescentchemical.com

Polyketides are a large and diverse class of natural products synthesized by polyketide synthases (PKSs). nih.gov Aromatic polyketides, produced by Type II PKSs, often use simple acyl-CoA starter units like acetyl-CoA. nih.govsciepublish.com However, synthetic biology and metabolic engineering have enabled the use of unnatural starter units to generate novel polyketide structures.

There is no direct evidence in the reviewed literature of this compound being used in polyketide biosynthesis studies. However, its oxidized form, 3-chloro-2-methoxybenzaldehyde, could hypothetically serve as a precursor for generating a starter unit. Benzaldehyde (B42025) and its derivatives can be converted enzymatically to their corresponding acyl-CoA thioesters. These "unnatural" starter units can then be accepted by engineered PKS machinery to initiate polyketide chain extension, ultimately leading to the production of novel aromatic polyketides incorporating the 3-chloro-2-methoxyphenyl moiety. mdpi.com This approach allows for the creation of new chemical diversity not readily accessible through traditional synthesis.

Curcumin, the principal curcuminoid found in turmeric, is known for its vibrant yellow color and various biological activities. nih.gov Its structure features two substituted phenolic rings connected by a β-diketone linker. Synthetic analogs of curcumin are widely explored for their potential as therapeutic agents and functional dyes. semanticscholar.orgnih.gov

This compound is a suitable precursor for one of the aromatic rings in a curcumin analog. The synthesis first requires the oxidation of the benzyl alcohol to the corresponding aldehyde, 3-chloro-2-methoxybenzaldehyde. This can be achieved using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

The resulting aldehyde can then undergo a base-catalyzed aldol condensation (specifically, a Claisen-Schmidt condensation) with a ketone. To create a symmetrical curcumin analog, two equivalents of the aldehyde are condensed with a central ketone like acetone. This reaction builds the characteristic α,β-unsaturated ketone linkages and connects the two aromatic rings to the central diketone core, yielding a novel curcuminoid. uwb.edu.pl

Table 2: Hypothetical Synthesis of a Symmetrical Curcumin Analog

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1. Oxidation | This compound | Pyridinium chlorochromate (PCC) in Dichloromethane (CH₂Cl₂) | 3-Chloro-2-methoxybenzaldehyde |

Functional Group Interconversions Beyond Oxidation

Beyond oxidation to the aldehyde, the hydroxyl group of this compound can be transformed into various other functional groups, enhancing its versatility as a synthetic intermediate. A primary conversion is to a benzyl halide, which serves as a highly reactive electrophile.

Treating the alcohol with agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) readily converts it to the corresponding 3-chloro-2-methoxybenzyl chloride or bromide. thieme-connect.comgoogle.com These benzyl halides are excellent substrates for nucleophilic substitution reactions (Sₙ2). They can react with a wide range of nucleophiles to form new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. For example, reaction with sodium alkoxides yields ethers, while reaction with sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. These interconversions open up numerous pathways for elaborating the molecular structure.

Table 3: Selected Functional Group Interconversions of this compound

| Starting Material | Reagent(s) | Product Functional Group | Example Product |

|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | Benzyl Chloride | 3-Chloro-2-methoxybenzyl chloride |

| 3-Chloro-2-methoxybenzyl chloride | Sodium ethoxide (NaOEt) | Benzyl Ether | 1-(Ethoxymethyl)-3-chloro-2-methoxybenzene |

| 3-Chloro-2-methoxybenzyl chloride | Sodium cyanide (NaCN) | Benzyl Nitrile | (3-Chloro-2-methoxyphenyl)acetonitrile |

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A comprehensive search for advanced spectroscopic data for the chemical compound this compound (CAS No. 869088-29-9) has concluded that the specific experimental data required for a detailed structural elucidation is not publicly available at this time. Efforts to acquire data for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy from scientific literature and chemical databases were unsuccessful.

Searches were conducted to obtain ¹H NMR, ¹³C NMR, Electron Ionization Mass Spectrometry (EI-MS), High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy data. While the existence of this compound is confirmed through various chemical vendor listings, and its use as a precursor in the synthesis of other compounds, such as 3-Chloro-2-methoxybenzaldehyde, is noted, the detailed analytical spectra are not provided in accessible publications or databases.

Consequently, the generation of an article focusing on the advanced spectroscopic characterization and structural elucidation as per the requested outline cannot be fulfilled due to the absence of the necessary scientific data. Information for related isomers, such as 3-chloro-4-methoxybenzyl alcohol and 4-chloro-2-methoxybenzyl alcohol, was found but is not applicable for the specific analysis of the 3-Chloro-2-methoxy isomer.

Further investigation into scientific publications that report the synthesis of this specific compound did not yield the requisite detailed spectral data in either the main articles or their supplementary information files. Similarly, searches for Certificates of Analysis (CoA) from suppliers did not provide publicly accessible documents containing the necessary analytical details.

Until such data is published and made available, a scientifically accurate and detailed article on the spectroscopic properties of this compound cannot be constructed.

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for characterizing aromatic compounds like 3-Chloro-2-methoxybenzyl alcohol. This method probes the electronic transitions within the molecule, specifically the π → π* transitions of the benzene (B151609) ring. The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of substituents on the aromatic ring.

While specific experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature, the expected absorption characteristics can be inferred from the analysis of structurally related compounds. Aromatic systems typically exhibit a strong absorption band, often referred to as the E2-band, and a weaker, more structured band known as the B-band. For instance, benzyl (B1604629) alcohol itself shows an absorption maximum around 259 nm. aatbio.com The presence of chloro and methoxy (B1213986) substituents on the benzene ring in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the electronic effects of the substituents on the aromatic chromophore. It is anticipated that benzenoid molecules of this nature will exhibit absorption in the 260-280 nm range. researchgate.net

For comparative purposes, the UV-Vis absorption data for related benzyl alcohol derivatives are presented below. These values, obtained from various spectral databases and literature, provide a reasonable estimation of the spectral region where this compound would be expected to absorb.

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| Benzyl Alcohol | 259 | Not Specified | aatbio.com |

| 2-Methoxybenzyl alcohol | Not Specified | Not Specified | nist.govuni.lu |

| 3-Chlorobenzyl alcohol | Not Specified | Not Specified | sigmaaldrich.comnih.govnist.govnist.gov |

| 4-Chlorobenzyl alcohol | ~260-270 | Not Specified | researchgate.net |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

This compound possesses a stereogenic center at the benzylic carbon, which is bonded to four different groups: a hydrogen atom, a hydroxyl group, a 3-chloro-2-methoxyphenyl group, and by extension, the rest of the molecule. This chirality makes the compound optically active, meaning its enantiomers will rotate the plane of polarized light in opposite directions.

Circular Dichroism (CD) spectroscopy is a powerful technique for the analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemical configuration and conformation of a molecule.

Although the application of CD spectroscopy to this compound is theoretically sound due to its chiral nature, specific experimental CD spectral data for this compound is not readily found in the surveyed scientific literature. However, the principles of CD spectroscopy as applied to chiral benzyl alcohols are well-established. The Cotton effects (the characteristic peaks in a CD spectrum) for such compounds arise from the electronic transitions of the aromatic chromophore, which become chiroptically active due to the influence of the adjacent stereocenter. The sign and magnitude of these Cotton effects are directly related to the absolute configuration (R or S) of the chiral center.

Mechanistic Investigations of Reactions Involving 3 Chloro 2 Methoxybenzyl Alcohol

Kinetic Studies of Enzymatic Transformations

Enzymes, as highly specific and efficient catalysts, are often employed in the transformation of benzyl (B1604629) alcohols. The kinetics of these enzymatic reactions offer a window into the enzyme's mechanism of action and its interaction with the substrate.

Transient-State and Steady-State Kinetic Analyses

Steady-state kinetics for the oxidation of veratryl alcohol reveal that the reaction follows a Ping-Pong mechanism, where the enzyme reacts with one substrate and releases a product before binding to the second substrate. nih.govresearchgate.net In this case, the enzyme is first oxidized by hydrogen peroxide (H₂O₂) to a higher oxidation state, followed by the reduction of the enzyme by the benzyl alcohol, which is concurrently oxidized to the corresponding aldehyde. nih.govresearchgate.net The Michaelis-Menten constants (K_M) for H₂O₂ and veratryl alcohol have been determined, providing a measure of the substrate concentration at which the reaction rate is half of the maximum. nih.govresearchgate.net

Transient-state kinetic analysis allows for the direct observation of the formation and decay of enzymatic intermediates during a single catalytic cycle. researchgate.net For lignin (B12514952) peroxidase, stopped-flow spectrophotometry has been used to monitor the rapid spectral changes in the enzyme's heme cofactor upon reaction with H₂O₂. nih.govresearchgate.net These studies have identified the formation of two key intermediates, known as Compound I and Compound II, which are characteristic of peroxidase catalytic cycles. nih.govresearchgate.net The rates of formation and reaction of these intermediates provide a detailed picture of the catalytic pathway.

| Kinetic Parameter | Substrate: 3,4-Dimethoxybenzyl Alcohol | Enzyme: Lignin Peroxidase |

| Mechanism Type | Ping-Pong | Oxidoreductase |

| K_M (H₂O₂) (µM) | 29 | Phanerochaete chrysosporium |

| K_M (Veratryl Alcohol) (µM) | 72 | Phanerochaete chrysosporium |

| Turnover Number (s⁻¹) | 2-3 | Phanerochaete chrysosporium |

| Data is for the structurally similar compound 3,4-dimethoxybenzyl alcohol and serves as a model for the potential enzymatic kinetics of 3-chloro-2-methoxybenzyl alcohol. nih.govresearchgate.net |

Elucidation of Ping-Pong Mechanisms in Oxidoreductases

The Ping-Pong mechanism, also known as a double-displacement reaction, is a common feature of many oxidoreductases that catalyze reactions involving two substrates. nih.govresearchgate.net In the case of lignin peroxidase and other similar enzymes, the catalytic cycle can be summarized as follows:

Enzyme Oxidation: The resting enzyme reacts with the first substrate, hydrogen peroxide, to form an oxidized intermediate (Compound I) and release a molecule of water.

First Substrate Reduction: Compound I abstracts an electron and a proton from the second substrate, the benzyl alcohol, to form a radical cation of the alcohol and a second intermediate, Compound II.

Second Substrate Reduction and Enzyme Regeneration: Compound II is then reduced by another molecule of the benzyl alcohol, regenerating the resting state of the enzyme and producing another radical cation of the alcohol. These radical cations can then undergo further non-enzymatic reactions to form the final aldehyde product.

This step-wise process, where the enzyme oscillates between different oxidation states, is a hallmark of the Ping-Pong mechanism and is crucial for the catalytic efficiency of these enzymes. nih.govresearchgate.net

Mechanistic Pathways of Catalytic Oxidations

The selective oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic chemistry. The use of heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse.

Role of Competitive Adsorption on Catalyst Surfaces

In heterogeneous catalysis, the reaction occurs on the surface of the catalyst. Therefore, the adsorption of reactants onto the active sites is a critical step. When multiple substrates are present in the reaction mixture, they compete for the same active sites. This competitive adsorption can significantly influence the reaction rate and selectivity. acs.org

Studies on the oxidation of substituted benzyl alcohols over gold (Au) catalysts supported on metal oxides have shown that the electronic properties of the substituents on the aromatic ring affect their adsorption affinity. acs.org Electron-donating groups, such as the methoxy (B1213986) group in this compound, can increase the electron density of the aromatic ring, potentially leading to stronger adsorption on the catalyst surface compared to benzyl alcohols with electron-withdrawing groups. acs.org This difference in adsorption strength can be leveraged to achieve selective oxidation in a mixture of different benzyl alcohols.

| Substituent on Benzyl Alcohol | Relative Adsorption Affinity | Impact on Oxidation Rate |

| Electron-Donating (e.g., -OCH₃) | Higher | Can enhance the rate of oxidation |

| Electron-Withdrawing (e.g., -CF₃) | Lower | Can decrease the rate of oxidation |

| This table illustrates the general trend of competitive adsorption based on the electronic nature of the substituent on the benzyl alcohol. acs.org |

Reaction Mechanisms in Electrochemical Synthesis

Electrochemical methods provide an alternative route for the synthesis and transformation of organic compounds, often under mild conditions and with high selectivity. The electrochemical synthesis of this compound would typically involve the reduction of the corresponding aldehyde, 3-chloro-2-methoxybenzaldehyde.

The mechanism of electrochemical reduction of aromatic aldehydes on a cathode involves the transfer of electrons from the electrode surface to the carbonyl group. This process can proceed through different pathways depending on the reaction conditions, such as the pH of the electrolyte and the nature of the electrode material. isroset.org

In a typical mechanism, the carbonyl group is first protonated in an acidic or neutral medium, followed by a one-electron transfer to form a radical intermediate. This radical can then either dimerize or accept a second electron and a proton to yield the corresponding alcohol. The process is often diffusion-controlled, meaning the rate is limited by the transport of the aldehyde to the electrode surface. isroset.org

Conversely, the electrochemical oxidation of benzyl alcohols to aldehydes can also be achieved. umich.edu This process involves the removal of electrons from the alcohol at the anode. The mechanism can be complex and may involve the formation of radical intermediates and the participation of the solvent or supporting electrolyte. umich.eduresearchgate.net

Insights from Substitution and Elimination Reactions

The hydroxyl group of an alcohol is generally a poor leaving group. Therefore, for substitution or elimination reactions to occur, it typically needs to be converted into a better leaving group. masterorganicchemistry.comchemistrysteps.com This can be achieved by protonation of the alcohol in the presence of a strong acid, which converts the -OH group into -OH₂⁺, a good leaving group (water). masterorganicchemistry.comlibretexts.org

In the case of this compound, being a primary benzylic alcohol, it can undergo nucleophilic substitution reactions, likely via an S_N2 mechanism if a good nucleophile is present. chemistrysteps.com However, due to the benzylic position, an S_N1 mechanism via a stabilized benzylic carbocation is also a possibility, especially under conditions that favor carbocation formation. libretexts.org The presence of the electron-donating methoxy group can further stabilize the benzylic carbocation, potentially favoring an S_N1 pathway. Conversely, the electron-withdrawing chlorine atom would have a destabilizing effect.

Elimination reactions of alcohols to form alkenes are also possible, typically under acidic conditions and at higher temperatures. masterorganicchemistry.comlibretexts.org For a primary alcohol like this compound, elimination is less common than substitution. However, if the reaction conditions are harsh enough, dehydration could occur, though the product would be a highly reactive ortho-quinone methide derivative.

| Reaction Type | Typical Conditions | Plausible Mechanism for this compound |

| Nucleophilic Substitution | Acidic conditions, presence of a good nucleophile | S_N1 (due to stabilized benzylic carbocation) or S_N2 |

| Elimination (Dehydration) | Strong acid, high temperature | Less likely than substitution, would form a reactive intermediate |

Computational Chemistry Approaches in the Study of 3 Chloro 2 Methoxybenzyl Alcohol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the structural and electronic properties of molecules like 3-Chloro-2-methoxybenzyl alcohol. DFT methods, particularly using hybrid functionals like B3LYP combined with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), have proven effective in optimizing molecular geometry and calculating vibrational frequencies with a high degree of accuracy. nipne.roresearchgate.net For enhanced accuracy, calculated vibrational frequencies are often scaled to correct for systematic errors inherent in the theoretical model. theaic.org

DFT calculations are instrumental in predicting and interpreting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netdergipark.org.tr These theoretical predictions are crucial for assigning signals in experimental spectra and validating the computed molecular structure. By comparing the calculated shifts with experimental values, a strong correlation confirms the accuracy of the optimized geometry. dergipark.org.tr

Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. dergipark.org.trresearchgate.net This method calculates the excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f) of electronic transitions. scilit.com The analysis of the molecular orbitals involved in these transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitations. scielo.org.za

Table 1: Predicted vs. Experimental Spectroscopic Data for this compound This table presents representative data that would be expected from DFT/TD-DFT calculations, based on studies of similar molecules. Actual experimental values may vary.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃| Proton | Predicted (GIAO) | Experimental (Typical) |

|---|---|---|

| Ar-H | 7.1-7.4 | 7.0-7.3 |

| -CH₂OH | 4.7 | 4.6 |

| -OCH₃ | 3.9 | 3.8 |

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Carbon | Predicted (GIAO) | Experimental (Typical) |

|---|---|---|

| C-Cl | 125 | 124 |

| C-OCH₃ | 155 | 154 |

| C-CH₂OH | 135 | 134 |

| Ar-C | 110-130 | 112-129 |

| -CH₂OH | 61 | 60 |

UV-Vis Absorption (in Ethanol)

| Parameter | Predicted (TD-DFT) | Experimental (Typical) |

|---|---|---|

| λmax (nm) | 275 | 278 |

The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—are central to this analysis. malayajournal.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. acadpubl.eu For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the oxygen atoms, while the LUMO would also be distributed across the aromatic system.

The Molecular Electrostatic Potential (MEP) surface is another vital tool that maps the electrostatic potential onto the electron density surface of the molecule. malayajournal.orgbhu.ac.in It provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. malayajournal.org In the MEP of this compound, negative potential (red and yellow regions) would be concentrated around the electronegative oxygen and chlorine atoms, indicating them as sites for electrophilic attack. Positive potential (blue regions) would be located around the hydroxyl and methyl hydrogen atoms, marking them as potential sites for nucleophilic interaction. theaic.org

Natural Bond Orbital (NBO) Analysis for Electron Migration Studies

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugation, and hyperconjugative interactions within a molecule by analyzing the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. scielo.org.za In this analysis, the wave function is transformed into a localized form corresponding to Lewis structures (one-center lone pairs and two-center bonds). youtube.com

The stabilization energy E(2) associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) is calculated using second-order perturbation theory. scielo.org.za A larger E(2) value signifies a more intense interaction. For this compound, significant interactions would include the delocalization of lone pair electrons from the methoxy (B1213986) oxygen (LP(O)) and the chlorine atom (LP(Cl)) into the antibonding π* orbitals of the benzene (B151609) ring. These interactions contribute to the stability of the molecule. The analysis also provides insights into intramolecular hydrogen bonding, such as a potential weak bond between the hydroxyl hydrogen and the methoxy oxygen.

Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound (Representative NBO Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| π(C1-C6) | π*(C2-C3) | 20.5 | π → π* (Intramolecular) |

| LP(O_methoxy) | π*(C1-C2) | 5.8 | n → π* (Hyperconjugation) |

| LP(Cl) | σ*(C2-C1) | 2.1 | n → σ* (Hyperconjugation) |

Molecular Dynamics Simulations (Potential for studying interactions with enzymes/catalysts)

While specific molecular dynamics (MD) simulations for this compound are not extensively documented, this computational technique holds significant potential for studying its dynamic behavior and interactions in complex environments. MD simulations model the movement of atoms and molecules over time, providing insights into processes that are difficult to observe experimentally. acs.org

For instance, MD simulations could be used to study the interaction of this compound with biological membranes. um.es Such studies on benzyl (B1604629) alcohol have revealed its distribution and orientation within lipid bilayers, showing how it positions itself at the water/surfactant interface. acs.orgnih.gov Simulations could elucidate how the chloro and methoxy substituents affect its partitioning, orientation, and potential disruption of the membrane structure. Furthermore, MD is a powerful tool for investigating the binding of this alcohol to the active site of an enzyme, such as an alcohol dehydrogenase. These simulations can predict favorable binding poses, calculate binding free energies, and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern substrate recognition and catalysis.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, particularly using DFT, are invaluable for mapping the reaction pathways of chemical transformations involving this compound. rsc.orgresearchgate.net This approach allows for the detailed investigation of reaction mechanisms by locating transition states (TS) and calculating activation energies (barriers). mdpi.com

A prime example is the catalytic oxidation of benzyl alcohols to their corresponding aldehydes, a fundamentally important reaction in organic synthesis. researchgate.netnih.gov Computational studies on this process have elucidated the roles of the catalyst and the effects of substituents on reactivity. mdpi.comresearchgate.net For this compound, quantum chemical calculations could be used to model its oxidation on a catalyst surface (e.g., gold or manganese oxide clusters). mdpi.comnih.gov By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface can be constructed. This would reveal the rate-determining step, the influence of the electronic properties of the chloro and methoxy groups on the reaction barrier, and the potential for side reactions, thereby aiding in the design of more efficient and selective catalytic systems. researchgate.net

Green Chemistry Principles Applied to the Synthesis and Transformations of 3 Chloro 2 Methoxybenzyl Alcohol

Solvent-Free Reaction Conditions

One of the core principles of green chemistry is the reduction or elimination of solvents, which often contribute significantly to the waste and environmental impact of a chemical process. Solvent-free reaction conditions, or solid-state reactions, offer a compelling alternative.

Mechanochemistry, specifically ball milling, is a technique that has shown promise for a variety of organic transformations under solvent-free conditions. In this method, mechanical energy is used to initiate and sustain a chemical reaction. For the synthesis of 3-Chloro-2-methoxybenzyl alcohol, a hypothetical solvent-free approach would involve the solid-state reduction of 3-chloro-2-methoxybenzaldehyde using a solid reducing agent and a catalyst in a ball mill. This approach would eliminate the need for organic solvents, thereby reducing waste, potential for environmental contamination, and simplifying product purification.

Table 1: Potential Advantages of Solvent-Free Synthesis

| Feature | Description |

|---|---|

| Waste Reduction | Eliminates solvent waste, which is often a major component of industrial waste streams. |

| Energy Efficiency | Reactions can sometimes be faster and occur at lower temperatures than in solution. |

| Process Simplification | Reduces the number of process steps, such as solvent removal. |

| Novel Reactivity | Can lead to different product selectivities compared to solution-phase reactions. |

While this specific application to this compound synthesis is speculative, the success of ball milling in other reductions of aldehydes suggests it is a viable area for future research.

Environmentally Benign Catalysis

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste. The use of environmentally benign catalysts is particularly important.

The synthesis of this compound would typically involve the reduction of 3-chloro-2-methoxybenzaldehyde. Catalytic hydrogenation is a greener alternative to stoichiometric reducing agents like sodium borohydride (B1222165).

Nanostructured catalysts offer high surface-area-to-volume ratios, which can lead to enhanced catalytic activity and selectivity. For the reduction of substituted benzaldehydes, nanostructured palladium and ruthenium catalysts have demonstrated significant promise. rsc.orgutah.eduresearchgate.net

Palladium Nanoparticles: These have been studied for the electro-reduction of benzaldehyde (B42025), showing that the surface structure and morphology of the nanoparticles can be tuned to control the reaction rate. rsc.orgutah.edu

Ruthenium Nanoparticles: Ruthenium nanoparticles supported on mesoporous carbons have been shown to be highly efficient for the liquid-phase hydrogenation of benzaldehyde and its derivatives under mild conditions, such as at room temperature and using water as a solvent. researchgate.net

The application of such nanostructured catalysts to the synthesis of this compound could lead to higher yields, improved selectivity, and the ability to conduct the reaction under more environmentally friendly conditions.

The ability to recycle both the catalyst and the solvent aligns with the principles of waste prevention and improving atom economy.

Recyclable Catalysts: Heterogeneous catalysts, such as metals supported on solid matrices, are generally easier to separate from the reaction mixture and can be reused multiple times. For instance, Ru nanoparticles entrapped in ordered mesoporous carbons (CMK-3) have been shown to be a reusable catalyst for the hydrogenation of benzaldehyde derivatives. researchgate.net This type of catalyst could be readily adapted for the synthesis of this compound, allowing for its recovery and reuse, thus reducing costs and waste.

Recyclable Solvents: The use of water as a solvent in catalytic reductions is a significant step towards a greener process. researchgate.net Water is non-toxic, non-flammable, and inexpensive. After the reaction, the organic product can be separated, and the aqueous phase containing the catalyst could potentially be reused.

Electrochemical Synthesis as a Sustainable Alternative

Electrochemical synthesis offers a powerful and sustainable alternative to traditional chemical methods. By using electrons as the primary reagent, it can significantly reduce the need for chemical oxidants or reductants, thereby minimizing waste.

The electrochemical reduction of 2-Chloro-6-fluorobenzaldehyde to the corresponding benzyl (B1604629) alcohol has been successfully demonstrated, providing a strong precedent for the electrochemical synthesis of this compound. This process typically involves constant current electrolysis in an aqueous-methanolic solution.

The primary advantage of electrochemical synthesis in this context is the elimination of stoichiometric reducing agents. In a conventional reduction, a reagent like sodium borohydride is consumed and converted into borate salts, which constitute waste that must be treated and disposed of. In the electrochemical approach, the electron is the reducing agent.

Table 2: Comparison of Conventional vs. Electrochemical Reduction

| Aspect | Conventional Reduction (e.g., with NaBH₄) | Electrochemical Reduction |

|---|---|---|

| Reducing Agent | Chemical reagent (e.g., NaBH₄) | Electrons from a power source |

| Byproducts | Stoichiometric amounts of chemical waste (e.g., borate salts) | Minimal byproducts, often just from the supporting electrolyte |

| Process Control | Control via stoichiometry and reaction conditions | Precise control through applied current and potential |

| Environmental Impact | Higher, due to reagent consumption and waste generation | Lower, especially when powered by renewable energy |

This method is inherently cleaner and more environmentally friendly, as it avoids the formation of undesirable byproducts and simplifies the work-up procedure.

Atom Economy and Process Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov A higher atom economy indicates a more sustainable process with less waste generation.

To illustrate this, we can compare the atom economy of two potential routes for the synthesis of this compound from 3-chloro-2-methoxybenzaldehyde: reduction with sodium borohydride and catalytic hydrogenation.

Reaction 1: Reduction with Sodium Borohydride (NaBH₄) 4 C₈H₇ClO₂ + NaBH₄ + 4 H₂O → 4 C₈H₉ClO₂ + NaB(OH)₄

Reaction 2: Catalytic Hydrogenation (H₂) C₈H₇ClO₂ + H₂ --(catalyst)--> C₈H₉ClO₂

Table 3: Atom Economy Comparison

| Reaction | Reactants | Molar Mass of Reactants ( g/mol ) | Molar Mass of Desired Product ( g/mol ) | Atom Economy (%) |

|---|---|---|---|---|

| Reduction with NaBH₄ | 4 x C₈H₇ClO₂ + NaBH₄ + 4 x H₂O | (4 x 170.59) + 37.83 + (4 x 18.02) = 792.27 | 4 x 172.61 = 690.44 | 87.15% |

| Catalytic Hydrogenation | C₈H₇ClO₂ + H₂ | 170.59 + 2.02 = 172.61 | 172.61 | 100% |

As the table demonstrates, catalytic hydrogenation has a theoretical atom economy of 100%, meaning that all the atoms of the reactants are incorporated into the final product. The reduction with sodium borohydride, while effective, has a lower atom economy due to the formation of sodium borate as a byproduct. This analysis highlights the importance of choosing reaction pathways with high atom economy to improve process efficiency and reduce waste.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of specifically substituted benzyl (B1604629) alcohols like 3-Chloro-2-methoxybenzyl alcohol is an area ripe for innovation. Current methodologies for creating such compounds often involve multi-step processes. Future research is expected to focus on developing more direct, efficient, and sustainable synthetic routes through novel catalytic systems.

Modern organic synthesis is moving towards methods that are both atom-economical and environmentally benign. For a target like this compound, future synthetic strategies could involve:

Direct C-H Functionalization: A highly sought-after goal is the selective oxidation of the methyl group of a precursor like 3-chloro-2-methoxytoluene. Research into catalysts, such as those based on iron or copper, that can selectively hydroxylate a benzylic C-H bond without over-oxidation to the aldehyde or carboxylic acid is a key area. organic-chemistry.orgacs.org For instance, methods using copper(I) acetate (B1210297) and specific peroxides have shown promise for the synthesis of benzylic alcohols from alkylated benzenes, offering a broad substrate scope. acs.org

Catalytic Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura reactions that couple aryl halides with oxygen-substituted allylboronates present a versatile approach to allylic alcohols, which can be precursors to benzyl alcohols. organic-chemistry.org

Conversion from Lower Alcohols: An innovative route involves the direct production of benzyl alcohol and its homologues from the catalytic conversion of low-carbon alcohols. epo.org This approach, utilizing coupling and aromatization reactions, could potentially be tailored for the synthesis of substituted variants like the title compound. epo.org

These emerging strategies aim to improve yields, reduce waste, and allow for milder reaction conditions compared to traditional methods.

Table 1: Potential Future Synthetic Strategies

| Synthetic Strategy | Potential Catalytic System | Key Advantages |

| Direct Benzylic C-H Oxidation | Copper or Iron Complexes | High atom economy, selective mono-oxidation. acs.org |

| Cross-Coupling Reactions | Palladium Catalysts | Broad substrate scope, good functional group tolerance. organic-chemistry.org |

| Catalytic Conversion | Hydroxyapatite-supported Metals | Use of simple starting materials, co-production of H2. epo.org |

Deeper Mechanistic Understanding of Enzyme-Substrate Interactions

The presence of both a chloro and a methoxy (B1213986) group on the aromatic ring makes this compound an interesting substrate for enzymatic studies. Halogenated aromatic compounds are known to interact with various enzymes, and understanding these interactions is crucial for developing bioremediation strategies and biocatalytic applications. nih.gov

Future research should aim to elucidate the interactions between this compound and specific enzyme classes:

Flavin-Dependent Halogenases (FDHs): These enzymes are known for their ability to regioselectively halogenate electron-rich aromatic substrates. nih.govresearchgate.net While typically studied for halogenation, investigating the reverse reaction (dehalogenation) or inhibitory effects of pre-halogenated substrates like this compound could provide insights into the enzyme's active site and mechanism. nih.govresearchgate.net FDHs first form a hydroperoxyflavin intermediate, which then reacts with a halide ion to create a hypohalous acid species responsible for halogenation. researchgate.net

Dehalogenases: These enzymes are critical in the microbial degradation of halogenated pollutants. nih.gov Studying how various dehalogenases (e.g., oxygenases, reductases, hydrolases) act on this compound would reveal metabolic pathways and could lead to the engineering of enzymes for environmental cleanup. Oxidative dehalogenation, in particular, involves the incorporation of a hydroxyl group, which decreases toxicity and prepares the aromatic ring for cleavage. nih.gov

Cytochrome P450 Monooxygenases: These enzymes are known to metabolize a wide range of foreign organic compounds, including chlorinated benzenes. epa.gov Investigating how they might hydroxylate or demethylate this compound would be crucial for understanding its metabolic fate and potential bioactivity.

A deeper mechanistic understanding, derived from kinetic studies, structural biology (X-ray crystallography of enzyme-substrate complexes), and computational modeling, will be essential to harness the full potential of biocatalysis involving this and similar molecules.

Expansion of Applications in Materials Science and Bio-Related Fields

While specific applications for this compound are not yet established, its structure suggests potential as a valuable building block in both materials science and bio-related fields. Substituted benzyl alcohols and their derivatives are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. fishersci.at

Emerging applications could be explored in the following areas:

Polymer Chemistry: Benzyl alcohols can be used as monomers or chain-initiating/terminating agents in polymerization reactions. The specific substitution pattern of this compound could impart unique properties, such as thermal stability, flame retardancy (due to the chlorine atom), or altered solubility, to resulting polymers.

Pharmaceutical and Agrochemical Synthesis: The compound serves as a scaffold that can be further modified. The hydroxyl group allows for esterification or etherification, while the aromatic ring can undergo further substitution. Its use as an intermediate for pesticide or fertilizer manufacturing is a plausible application, similar to related compounds like 3-chloro-2-methylanisole. nih.gov

Bioactive Molecule Design: The molecule could act as a fragment in the design of new therapeutic agents. The chlorinated and methoxylated phenyl ring is a common motif in biologically active compounds. For example, halogenation is a key feature in many drugs, and understanding how this compound interacts with biological targets could lead to the development of new inhibitors or probes.

Future work will involve synthesizing libraries of derivatives from this compound and screening them for biological activity or desirable material properties.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools to accelerate research and development, bypassing costly and time-consuming trial-and-error experiments. For a molecule like this compound, computational modeling represents a paradigm for predictive design.

Key areas where advanced computational modeling can be applied include:

Predicting Reaction Selectivity: For C-H functionalization reactions, predicting the site of reaction on a complex aromatic molecule can be challenging. nih.gov Graph-convolutional neural networks and other machine learning models are being developed to predict site selectivity with high accuracy based on large datasets of known reactions. amazonaws.comrsc.orgrsc.org Such models could predict how this compound would behave under various synthetic conditions.

Modeling Enzyme-Substrate Docking: Molecular docking simulations can predict the binding affinity and orientation of this compound within the active site of an enzyme. researchgate.net This can help identify which enzymes are likely to act on the substrate and guide protein engineering efforts to improve catalytic efficiency or alter selectivity.

Density Functional Theory (DFT) for Mechanistic Insights: DFT calculations can be used to model reaction pathways, determine the energies of transition states and intermediates, and understand the electronic effects of the chloro and methoxy substituents. researchgate.netnih.gov This is valuable for both understanding catalytic cycles in synthetic chemistry and elucidating enzymatic mechanisms.

Quantitative Structure-Activity Relationship (QSAR): By creating computational models of related benzyl alcohol derivatives, QSAR studies can correlate structural features with biological activity. arabjchem.org This predictive approach can guide the synthesis of new derivatives of this compound with enhanced potency as potential drugs or agrochemicals. arabjchem.org

The integration of these computational approaches will enable a more rational and efficient design of future research, from developing novel syntheses to discovering new applications for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2-methoxybenzyl alcohol, and how can purity be ensured?

- Synthesis : Reduction of 3-Chloro-2-methoxybenzaldehyde using sodium borohydride (NaBH₄) in methanol is a common approach. Alternative methods include catalytic hydrogenation (e.g., Pd/C under H₂) for higher selectivity .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. HPLC (C18 column, acetonitrile/water mobile phase) validates purity, as seen in related benzyl alcohol derivatives .

Q. What spectroscopic techniques are most effective for structural confirmation?

- NMR : ¹H and ¹³C NMR provide critical data. For example, the methoxy (-OCH₃) group resonates at ~3.8 ppm (¹H), while the benzyl alcohol (-CH₂OH) appears as a triplet near 4.6 ppm. Compare with NIST reference spectra for validation .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ for C₈H₉ClO₂: 172.0295).

Q. How should this compound be handled safely in the lab?

- PPE : Gloves (nitrile), goggles, and lab coats are mandatory. Use a fume hood to avoid inhalation of vapors .

- Storage : Store in amber glass at 2–8°C under inert gas (argon) to prevent oxidation. Avoid contact with acids/bases to minimize decomposition .

Advanced Research Questions

Q. How does the chloro-methoxy substitution pattern influence reactivity in cross-coupling reactions?

- The electron-withdrawing chlorine and electron-donating methoxy groups create a polarized aromatic ring, enhancing nucleophilic aromatic substitution (SNAr) at the para position. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(OAc)₂ and SPhos ligand for efficient C–C bond formation .

- Mechanistic Insight : Density functional theory (DFT) calculations predict activation barriers for substitution reactions, guiding catalyst selection .

Q. What strategies resolve contradictions in reported solubility data for halogenated benzyl alcohols?

- Data Validation : Cross-reference experimental solubility (e.g., in DMSO, water) with computational predictions (COSMO-RS). For this compound, discrepancies may arise from impurities or hydration states. Use Karl Fischer titration to quantify water content .

- Example : Literature reports for 3-Hydroxybenzyl alcohol show solubility variations due to crystallinity differences; similar protocols apply here .

Q. How can the environmental impact of this compound be assessed?

- Degradation Studies : Perform photolysis (UV-Vis light, λ = 254 nm) in aqueous solutions to track chloro-phenolic byproducts via LC-MS. Aerobic biodegradation assays (OECD 301F) quantify mineralization rates .

- Toxicity : Use Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays (OECD 201) to evaluate ecotoxicity .

Q. What challenges arise in scaling up its synthesis, and how are they mitigated?

- Scale-Up Issues : Exothermicity during NaBH₄ reduction requires controlled addition (dropping funnel) and cooling (0–5°C). Catalyst recycling (e.g., Pd/C recovery via filtration) reduces costs .

- Process Optimization : Design of experiments (DoE) identifies critical parameters (temperature, stoichiometry) for yield maximization .

Methodological Resources

- Spectral Libraries : NIST Chemistry WebBook provides IR, NMR, and MS reference data for structural analogs .

- Analytical Protocols : HPLC methods adapted from 3-Hydroxybenzyl alcohol (C18 column, 1.0 mL/min flow rate) ensure reproducibility .

- Safety Data : Align handling protocols with 3-Hydroxybenzyl alcohol MSDS guidelines (e.g., spill management, waste disposal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.